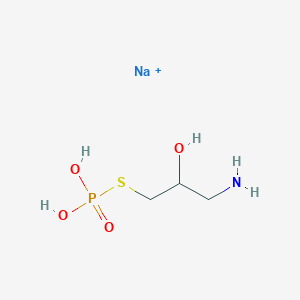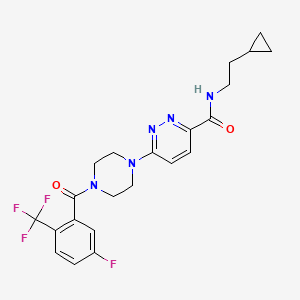
5-((2,3-Dihydro-1-indolyl)carbonyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YM-114 involves several steps, starting with the preparation of the core structure, which includes a benzimidazole ring and an indole moiety. The key steps in the synthesis include:
Formation of the Benzimidazole Ring: This step involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring.
Introduction of the Indole Moiety: The indole moiety is introduced through a Friedel-Crafts acylation reaction, where an indole derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Final Assembly: The final step involves coupling the benzimidazole and indole moieties through a carbonylation reaction, forming the complete YM-114 structure.
Industrial Production Methods
Industrial production of YM-114 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
YM-114 undergoes various chemical reactions, including:
Oxidation: YM-114 can be oxidized to form corresponding oxides, which may alter its pharmacological properties.
Reduction: Reduction reactions can convert YM-114 to its reduced forms, potentially affecting its receptor binding affinity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of YM-114, each with distinct chemical and pharmacological properties .
Scientific Research Applications
YM-114 has several scientific research applications, including:
Chemistry: YM-114 is used as a tool compound to study the structure-activity relationships of 5-hydroxytryptamine (3) receptor antagonists.
Biology: It is used to investigate the role of 5-hydroxytryptamine (3) receptors in various biological processes, including neurotransmission and gastrointestinal motility.
Medicine: YM-114 is studied for its potential therapeutic applications in conditions such as anxiety, depression, and irritable bowel syndrome.
Mechanism of Action
YM-114 exerts its effects by selectively inhibiting the 5-hydroxytryptamine (3) receptor. This inhibition prevents the binding of serotonin to the receptor, thereby modulating the downstream signaling pathways. The molecular targets of YM-114 include the G-protein coupled receptor family, specifically the Gq proteins, which play a crucial role in the receptor’s signaling mechanism .
Comparison with Similar Compounds
Similar Compounds
YM-254890: Another antagonist of the 5-hydroxytryptamine (3) receptor with a similar mechanism of action.
FR900359: A compound with a similar structure and pharmacological profile, also targeting the Gq proteins.
Uniqueness
YM-114 is unique in its specific binding affinity and selectivity for the 5-hydroxytryptamine (3) receptor, making it a valuable tool for studying the receptor’s role in various physiological and pathological processes .
Properties
CAS No. |
153608-99-2 |
|---|---|
Molecular Formula |
C16H18ClN3O |
Molecular Weight |
303.78 g/mol |
IUPAC Name |
2,3-dihydroindol-1-yl-[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone;hydrochloride |
InChI |
InChI=1S/C16H17N3O.ClH/c20-16(12-5-6-13-14(9-12)18-10-17-13)19-8-7-11-3-1-2-4-15(11)19;/h1-4,10,12H,5-9H2,(H,17,18);1H/t12-;/m1./s1 |
InChI Key |
GZXONPGTMHLBKQ-UTONKHPSSA-N |
SMILES |
C1CC2=C(CC1C(=O)N3CCC4=CC=CC=C43)NC=N2.Cl |
Isomeric SMILES |
C1CC2=C(C[C@@H]1C(=O)N3CCC4=CC=CC=C43)NC=N2.Cl |
Canonical SMILES |
C1CC2=C(CC1C(=O)N3CCC4=CC=CC=C43)NC=N2.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-((2,3-dihydro-1-indolyl)carbonyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride KAE 393 KAE-393 YM 114 YM-114 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















